Cas no 1547817-26-4 (2-(Cyclobutylmethoxy)-5-iodobenzoic acid)

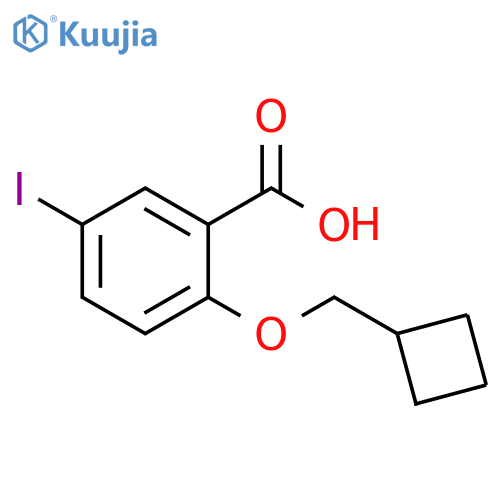

1547817-26-4 structure

商品名:2-(Cyclobutylmethoxy)-5-iodobenzoic acid

CAS番号:1547817-26-4

MF:C12H13IO3

メガワット:332.134296178818

MDL:MFCD24344371

CID:4785496

2-(Cyclobutylmethoxy)-5-iodobenzoic acid 化学的及び物理的性質

名前と識別子

-

- 2-(Cyclobutylmethoxy)-5-iodobenzoic acid

-

- MDL: MFCD24344371

- インチ: 1S/C12H13IO3/c13-9-4-5-11(10(6-9)12(14)15)16-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,14,15)

- InChIKey: UDNYOAJWUFYEDG-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)C1=CC(I)=CC=C1OCC1CCC1

2-(Cyclobutylmethoxy)-5-iodobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 213772-1g |

2-(Cyclobutylmethoxy)-5-iodobenzoic acid, 95% |

1547817-26-4 | 95% | 1g |

$1073.00 | 2023-09-10 | |

| Matrix Scientific | 213772-2.500g |

2-(Cyclobutylmethoxy)-5-iodobenzoic acid, 95% |

1547817-26-4 | 95% | 2.500g |

$1898.00 | 2023-09-10 |

2-(Cyclobutylmethoxy)-5-iodobenzoic acid 関連文献

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

1547817-26-4 (2-(Cyclobutylmethoxy)-5-iodobenzoic acid) 関連製品

- 624-75-9(Iodoacetonitrile)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量